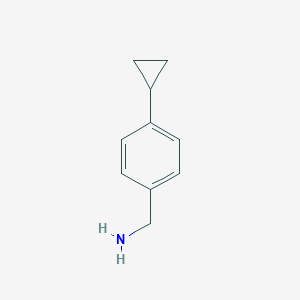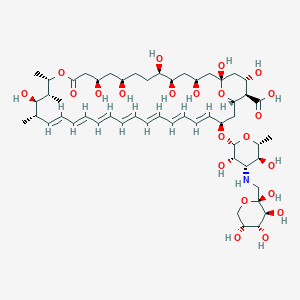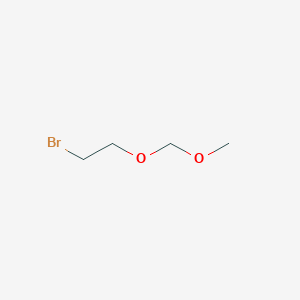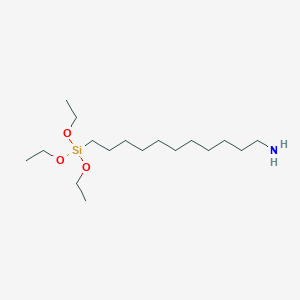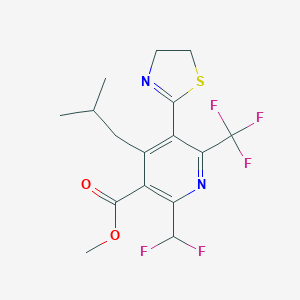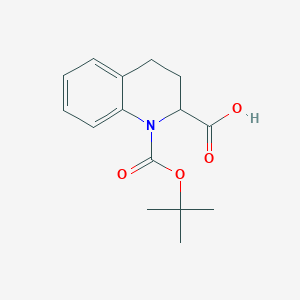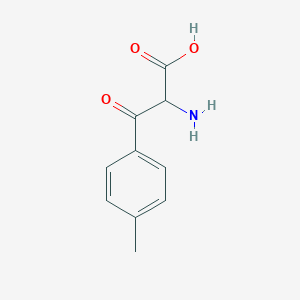
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid, also known as AMPA, is a synthetic compound that belongs to the class of alpha-amino acids. It is a potent agonist of the glutamate receptor, which plays a crucial role in the central nervous system. AMPA has been widely used in scientific research for its ability to modulate synaptic transmission and plasticity. In
Wirkmechanismus
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid acts as an agonist of the glutamate receptor, specifically the 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid subtype. It binds to the receptor and promotes the influx of calcium ions into the postsynaptic neuron, leading to depolarization and the initiation of an action potential. This process is critical for the transmission of excitatory signals in the brain.
Biochemische Und Physiologische Effekte
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has been shown to enhance synaptic transmission and plasticity, leading to the strengthening of neuronal connections and the formation of new synapses. It has also been shown to increase the release of neurotransmitters, such as dopamine and acetylcholine, which play a crucial role in cognitive function. Additionally, 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has several advantages for lab experiments, including its potency, specificity, and ease of use. It can be easily synthesized and purified, and its effects on synaptic transmission and plasticity can be readily measured using electrophysiological techniques. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid. One area of interest is the development of novel 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid receptor modulators that can selectively target specific subtypes of the receptor. Another area of interest is the investigation of the role of 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid receptors in neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, there is a need for further research on the safety and toxicity of 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid, particularly in the context of potential therapeutic applications.
Synthesemethoden
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid can be synthesized using various methods, including the Strecker synthesis, the Mannich reaction, and the Friedel-Crafts acylation. The most commonly used method is the Strecker synthesis, which involves the reaction of 4-methylphenylacetaldehyde with ammonium cyanide and hydrochloric acid. The resulting product is then treated with sodium hydroxide to yield 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has been extensively used in scientific research to investigate the molecular mechanisms underlying synaptic plasticity, learning, and memory. It has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory formation. 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has also been used to study the role of glutamate receptors in various neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
121487-20-5 |
|---|---|
Produktname |
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid |
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
2-amino-3-(4-methylphenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C10H11NO3/c1-6-2-4-7(5-3-6)9(12)8(11)10(13)14/h2-5,8H,11H2,1H3,(H,13,14) |
InChI-Schlüssel |
GQPNWVMRRHBQNW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)O)N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)O)N |
Synonyme |
Phenylalanine, 4-methyl--bta--oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



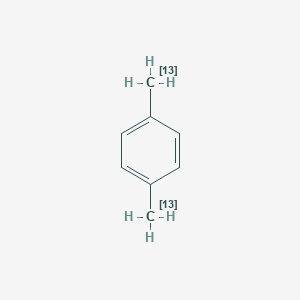
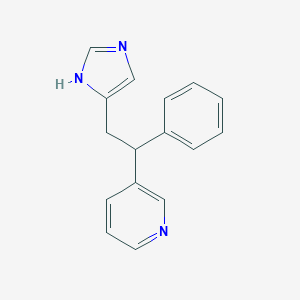
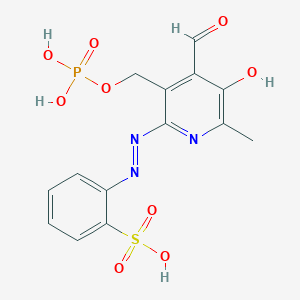
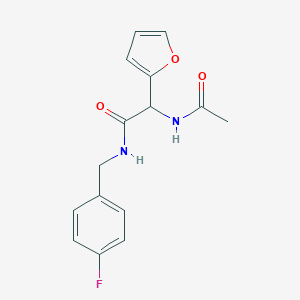
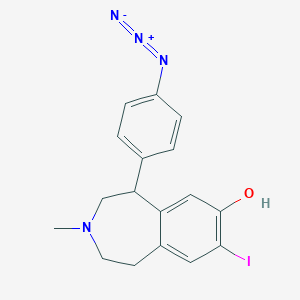
![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)

